6-Chloro Substitution Drives a >17-Fold Loss in 5-HT₂C Receptor Agonist Potency Relative to 7-Chloro, Defining Regioisomeric Selectivity for CNS Drug Discovery
In a systematic SAR evaluation of spiro[chromene-2,4′-piperidine] 5-HT₂C receptor agonists, the 6-chloro analog (compound 7) exhibited markedly inferior potency compared to its 7-chloro regioisomer (compound 8). Both compounds were evaluated in a FLIPR calcium flux assay in Flp-In T-Rex293 cells stably expressing human 5-HT₂C receptors, with serotonin as a positive control (Emax normalized to 100%). The 6-chloro analog displayed an EC₅₀ of 2154 nM (pEC₅₀ = –5.7 ± 0.01) and Emax of 36.3 ± 0.3%, while the 7-chloro analog achieved an EC₅₀ of 121.5 nM (pEC₅₀ = –6.9 ± 0.03) and Emax of 71.1 ± 1.3%, representing a 17.7-fold potency advantage for the 7-Cl regioisomer. The 7-Cl analog additionally showed no detectable activity at 5-HT₂A or 5-HT₂B receptors, whereas the 6-Cl analog was not further profiled for selectivity due to its low potency [1].
| Evidence Dimension | 5-HT₂C receptor agonist potency (EC₅₀) and efficacy (Emax) |
|---|---|
| Target Compound Data | EC₅₀ = 2154 nM; Emax = 36.3 ± 0.3% (6-chloro analog, compound 7) |
| Comparator Or Baseline | EC₅₀ = 121.5 nM; Emax = 71.1 ± 1.3% (7-chloro analog, compound 8) |
| Quantified Difference | 17.7-fold lower potency for 6-Cl vs. 7-Cl; 34.8 percentage-point lower Emax |
| Conditions | FLIPR calcium flux assay; Flp-In T-Rex293 cells expressing human 5-HT₂C receptor; serotonin (Emax = 100%) as positive control; n = 3 replicates |
Why This Matters
Procurement of the 6-chloro rather than 7-chloro intermediate is essential for SAR studies aimed at probing regioisomeric effects on GPCR potency and selectivity, as the data unambiguously demonstrate that the chlorine position, not merely halogen identity, dictates 5-HT₂C activation.
- [1] Jiang G, et al. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT₂C Receptor Partial Agonists. ACS Med Chem Lett. 2024 Jan 11;15(1):99–106. doi: 10.1021/acsmedchemlett.3c00454. Table 2: Compounds 7 and 8. View Source
